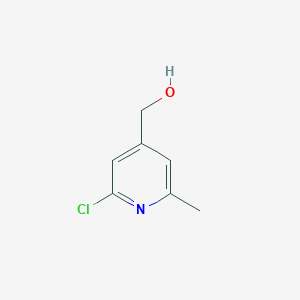

(2-Chloro-6-methylpyridin-4-yl)methanol

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the landscape of organic and medicinal chemistry. chemscene.com Its structural and electronic properties have led to its incorporation into a vast array of molecules, from pharmaceuticals and agrochemicals to functional materials. patsnap.combeilstein-journals.org The nitrogen atom in the pyridine ring influences its reactivity, stability, and pharmacological profiles, making it a versatile component in drug design. chemscene.com Many pyridine-containing compounds have gained approval from the FDA, highlighting the importance of this scaffold in developing clinically useful agents. google.combldpharm.com

The utility of the pyridine moiety is enhanced by its capacity for functionalization, allowing chemists to modify its structure to achieve desired biological activities or material properties. Pyridine derivatives are integral to the synthesis of numerous bioactive molecules, including those with antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net The ability to construct complex molecular architectures using pyridine as a foundational building block underscores its central role in modern synthetic chemistry. molaid.com

Prevalence of Substituted Pyridyl Carbinols as Important Structural Motifs

Within the broad class of pyridine derivatives, substituted pyridyl carbinols—also known as pyridyl methanols—represent a particularly important structural motif. These compounds feature a hydroxymethyl (-CH₂OH) group attached to the pyridine ring. The carbinol functional group is a versatile handle for a wide range of chemical transformations.

The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, providing access to other important classes of pyridine derivatives. Furthermore, it can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities. Esterification of the alcohol is another common transformation. This versatility makes substituted pyridyl carbinols valuable intermediates in multi-step synthetic sequences aimed at producing complex target molecules. Their ability to participate in diverse reactions makes them key components in the construction of libraries of compounds for drug discovery and materials science research.

Overview of (2-Chloro-6-methylpyridin-4-yl)methanol in Contemporary Chemical Research

This compound is a halogenated pyridine derivative that serves as a specialized building block in organic synthesis. chemscene.com Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a methanol (B129727) (hydroxymethyl) group at the 4-position.

This particular combination of functional groups makes it a useful intermediate for synthetic chemists. The chlorine atom can be displaced through various nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methanol group offers a site for oxidation, esterification, or conversion to an alkylating agent, as previously discussed. The pyridine nitrogen itself can act as a base or a ligand.

While extensive studies detailing specific biological activities of this compound itself are not widely present in the literature, its primary role in contemporary research is that of a versatile intermediate. Chemical suppliers offer this compound, indicating its utility in synthetic programs, likely for the development of more complex molecules for medicinal, agricultural, or materials science applications. chemscene.comsigmaaldrich.com Its value lies in the potential to elaborate its structure into a variety of more complex, potentially bioactive compounds.

Interactive Data Table for this compound

| Property | Value | Source |

| CAS Number | 152815-18-4 | chemscene.com |

| Molecular Formula | C₇H₈ClNO | chemscene.com |

| Molecular Weight | 157.60 g/mol | chemscene.com |

| Physical Form | Solid | |

| SMILES String | ClC1=NC(C)=CC(CO)=C1 | chemscene.com |

| InChI Key | YXPVCSWOMRFRCS-UHFFFAOYSA-N |

Properties

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVCSWOMRFRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of 2 Chloro 6 Methylpyridin 4 Yl Methanol and Analogues

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the pyridine (B92270) ring is a primary alcohol, and as such, it can undergo a range of characteristic reactions, including oxidation, esterification, and etherification. While specific studies on (2-Chloro-6-methylpyridin-4-yl)methanol are limited, the reactivity of this functional group can be understood by examining analogous pyridylmethanol derivatives.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, 2-Chloro-6-methylpyridine-4-carbaldehyde, or the carboxylic acid, 2-Chloro-6-methylpyridine-4-carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

The synthesis of pyridine carboxaldehydes can be achieved through various methods. For instance, the oxidation of 2-pyridinemethanol (B130429) to 2-pyridine carboxaldehyde has been accomplished using a catalytic system of 2,2,6,6-tetramethylpiperidine (B32323) nitric oxide and potassium bromide with sodium hypochlorite (B82951) as the oxidizing agent. Another approach involves the hydrolysis of a 2-chloromethyl pyridine precursor under alkaline conditions to form the alcohol, which is then oxidized.

For the preparation of pyridine carboxylic acids, stronger oxidizing conditions are generally required. The direct oxidation of pyridylmethanols to their corresponding carboxylic acids is a common transformation in organic synthesis. While specific oxidizing agents for this compound are not detailed in the available literature, general methods for the oxidation of primary alcohols to carboxylic acids, such as using potassium permanganate (B83412) or Jones' reagent, are well-established and would likely be effective. The resulting 2-Chloro-6-methylpyridine-4-carboxylic acid is a versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Oxidation Reactions of Pyridylmethanol Analogues

| Starting Material | Product | Reagents and Conditions |

| 2-Pyridinemethanol | 2-Pyridine carboxaldehyde | 2,2,6,6-tetramethylpiperidine nitric oxide, KBr, 10% w/w NaClO, CH₂Cl₂, -10-0°C to 10-25°C |

| 2-Chloromethyl pyridine | 2-Pyridinemethanol | NaOH, H₂O, reflux |

Esterification and Etherification Reactions of the Alcohol Moiety

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of an acid catalyst. The widely used Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid, is a viable method for producing esters from pyridylmethanols. For instance, the O-acetylation of hydroxyl groups is commonly carried out using acetic anhydride in pyridine, often with 4-dimethylaminopyridine (B28879) as a catalyst to enhance the reaction rate.

Etherification of the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. More environmentally friendly approaches have been developed, such as the O-alkylation of hydroxy pyridines in aqueous micellar media, which can be promoted by ultrasonic or microwave irradiation. These methods offer simple, efficient, and economical routes to a diverse range of ethers.

Table 2: Esterification and Etherification of Pyridylmethanol Analogues

| Reaction Type | Starting Material | Reagent(s) | Product Type |

| Esterification | Hydroxy group | Acetic anhydride, pyridine | Acetyl ester |

| Etherification | Hydroxy pyridine | Alkyl halide, aqueous surfactant | Alkyl ether |

Transformations Involving the Chlorine Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to a variety of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates these reactions at the C-2 position.

Palladium-Catalyzed C-H Arylation with 2-Chloropyridine (B119429) Derivatives

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the formation of carbon-carbon bonds. This methodology allows for the direct coupling of C-H bonds with aryl halides, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of 2-chloropyridine derivatives, these compounds can serve as the aryl halide partner in C-H arylation reactions. For example, the direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been reported, providing an efficient route to 2-(fluorinated aryl)pyridines. These reactions typically employ a palladium catalyst and a suitable ligand and base. This approach has broad functional group tolerance and allows for the late-stage functionalization of complex molecules.

Table 3: Palladium-Catalyzed C-H Arylation of a 2-Chloropyridine Analogue

| 2-Chloropyridine Derivative | Coupling Partner | Catalyst System | Product |

| 2-Chloropyridine | Fluoroarene | Pd catalyst, ligand, base | 2-(Fluorinated aryl)pyridine |

Amination Reactions of 2-Chloropyridine Derivatives with Amide Solvents

The direct amination of 2-chloropyridines is a crucial transformation for the synthesis of 2-aminopyridine (B139424) derivatives, which are prevalent in many biologically active compounds. A novel and efficient method for this transformation involves the use of amide solvents, such as dimethylformamide (DMF) or formamide, as the amine source. This reaction can be effectively promoted by microwave irradiation, leading to high yields of the corresponding 2-(N,N-dimethylamino) or 2-aminopyridine derivatives in significantly reduced reaction times and often without the need for a transition-metal catalyst. This methodology provides a simple, rapid, and high-yielding route to valuable 2-aminopyridine building blocks.

Table 4: Microwave-Assisted Amination of 2-Chloropyridine Derivatives

| 2-Chloropyridine Derivative | Amide Solvent | Product |

| Substituted 2-chloropyridine | Dimethylformamide (DMF) | Substituted 2-(N,N-dimethylamino)pyridine |

| Substituted 2-chloropyridine | Formamide | Substituted 2-aminopyridine |

Synthetic Utility as Intermediates in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 4-position of the pyridine ring allows for a variety of chemical transformations. These functional groups offer multiple points for derivatization, enabling the construction of diverse molecular scaffolds.

The chloro-substituted pyridine core of this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively detailed in the reviewed literature, the reactivity of 2-chloropyridine analogues is well-established and provides a framework for its potential applications.

The chlorine atom at the 2-position can be readily displaced or coupled with various partners. For instance, nucleophilic aromatic substitution reactions can be employed to introduce a range of functional groups. When nucleophiles are added to 2-chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons being potential sites of substitution. chempanda.com

Palladium-catalyzed cross-coupling reactions are particularly powerful for creating poly-substituted pyridines. Key examples of such reactions that could be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 2-chloro position with a boronic acid or ester, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This method would allow for the synthesis of 2-amino-substituted pyridine derivatives by coupling the 2-chloro position with a primary or secondary amine.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-chloro position and a terminal alkyne, leading to the synthesis of 2-alkynylpyridine derivatives.

The hydroxymethyl group at the 4-position can also be a site for further modification, either before or after the modification of the 2-position. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, further increasing the diversity of the resulting poly-substituted pyridine derivatives.

Table 1: Potential Cross-Coupling Reactions for Derivatization of this compound

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | (2-Aryl-6-methylpyridin-4-yl)methanol |

| Buchwald-Hartwig Amination | R₂NH | (2-(Dialkylamino)-6-methylpyridin-4-yl)methanol |

| Sonogashira Coupling | RC≡CH | (2-(Alkynyl)-6-methylpyridin-4-yl)methanol |

The strategic placement of functional groups in this compound and its derivatives makes it a promising precursor for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. The general strategy involves the introduction of a second reactive group, often through the manipulation of the hydroxymethyl or the newly introduced substituent at the 2-position, which can then participate in an intramolecular cyclization reaction.

For example, a derivative of this compound could be functionalized at the 2-position with a group containing a nucleophile. Subsequent intramolecular cyclization could lead to the formation of a new ring fused to the pyridine core. The hydroxymethyl group can also be a key player in such cyclizations. For instance, conversion of the hydroxymethyl group to a halomethyl group would provide an electrophilic center for an intramolecular reaction with a nucleophile introduced at the 2-position.

While direct examples starting from this compound are not prominent in the surveyed literature, the synthesis of fused pyridines from appropriately substituted pyridine precursors is a common strategy. For instance, the reaction of a 2-aminopyridine derivative with a suitable dielectrophile can lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings. Similarly, intramolecular Heck or other palladium-catalyzed cyclizations of appropriately derivatized 2-halopyridines are powerful methods for constructing fused ring systems. The chemoselective directed metallation of 2-chloropyridine allows for the synthesis of 2-substituted 3-carbonylated pyridines, which can be cyclized to form fused polyheterocycles such as naphthyridines. rsc.org

Coordination Chemistry of Pyridyl Methanol (B129727) Derivatives

Pyridyl methanol derivatives, including analogues of this compound, are versatile ligands in coordination chemistry. The pyridine nitrogen atom provides a primary coordination site, while the hydroxyl group of the methanol substituent can also coordinate to a metal center, either as a neutral donor or as a deprotonated alkoxide. This allows for the formation of a variety of coordination complexes with diverse structures and properties.

Pyridyl alcoholato ligands, which are the deprotonated form of pyridyl methanols, have garnered significant attention in the design of transition metal catalysts. nih.govnih.gov An important property of these ligands is their strong basicity, which is mainly due to the lack of resonance stabilization of the corresponding anion. nih.gov This strong basicity can influence the electronic properties of the metal center and, consequently, the catalytic activity of the resulting complex.

The bidentate N,O-coordination of pyridyl alcoholato ligands can form stable chelate rings with transition metals, which can enhance the stability and activity of the catalyst. nih.gov These ligands have been successfully employed in a range of catalytic applications, including:

Olefin Metathesis: The incorporation of pyridinyl alcoholato ligands into Grubbs-type ruthenium catalysts has been shown to increase the thermal stability, activity, and lifetime of the catalyst. nih.gov

Asymmetric Catalysis: Chiral pyridinyl alcohols are valuable ligands for the construction of chiral transition metal catalysts used in various asymmetric reactions, aiming for high chemical yields and enantiomeric excesses. nih.govnih.gov

The electronic and steric properties of the pyridyl methanol ligand can be fine-tuned by modifying the substituents on the pyridine ring. The presence of the chloro and methyl groups in this compound would be expected to influence the ligand's coordination properties and the catalytic behavior of its metal complexes.

Pyridyl methanol derivatives readily form complexes with a variety of metal ions, with copper(II) being a well-studied example. The coordination chemistry of copper(II) with pyridyl methanol ligands is rich and varied, leading to the formation of mononuclear, binuclear, and polynuclear complexes. rsc.org

In many copper(II) complexes, the pyridyl methanol ligand coordinates in a chelating manner through the pyridine nitrogen and the hydroxyl oxygen atom. researchgate.net The geometry around the copper(II) center can vary, with common geometries being distorted octahedral, square planar, or square pyramidal. rsc.orgresearchgate.net

The deprotonated form of the pyridyl methanol, the pyridyl alcoholato, can act as a bridging ligand between two copper(II) centers, leading to the formation of binuclear or polynuclear complexes. This bridging can mediate magnetic exchange interactions between the metal centers.

Table 2: Examples of Copper(II) Complexes with Pyridyl Ligands

| Ligand | Complex Formula | Coordination Geometry |

|---|---|---|

| 2-(hydroxymethyl)pyridine | Cu(2-(HOCH₂)py)₃₂ | Distorted Octahedral researchgate.net |

| 2-ethylpyridine | [CuCl₂(2-Etpy)₂] | Square Planar rsc.org |

| Substituted Pyridines (XPy) | trans-[Cu(NCS)₂(XPy)₂] | Square Planar wm.educore.ac.uk |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (2-Chloro-6-methylpyridin-4-yl)methanol is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group from the methanol (B129727) substituent would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding.

The pyridine (B92270) ring itself would give rise to several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.

The presence of the chloro substituent would be confirmed by a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ range. The methyl group would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1000-1050 cm⁻¹ region.

Table 4.1.1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 |

| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-H Bend (Methyl) | ~1375 and ~1450 |

| C-O Stretch (Primary Alcohol) | 1000-1050 |

| C-Cl Stretch | 600-800 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman scattering. For this compound, the symmetric breathing vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum, typically in the 990-1050 cm⁻¹ region. The C-Cl stretch may also be Raman active. Aromatic C-H stretching and the vibrations of the methyl group would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The methyl protons (-CH₃) would likely appear as a singlet in the upfield region, around δ 2.5 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be concentration and solvent dependent. The two aromatic protons on the pyridine ring are in different chemical environments and would be expected to appear as distinct singlets or doublets in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the chloro, methyl, and hydroxymethyl substituents.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (position 3 or 5) | 7.0-8.5 | Singlet/Doublet |

| Pyridine-H (position 5 or 3) | 7.0-8.5 | Singlet/Doublet |

| -CH₂OH | 4.5-5.0 | Singlet/Doublet |

| -CH₃ | ~2.5 | Singlet |

| -OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group (-CH₃) would be found at the highest field (lowest δ value), likely around 15-25 ppm. The methylene carbon of the hydroxymethyl group (-CH₂OH) would be expected in the range of 60-70 ppm. The carbons of the pyridine ring would appear in the downfield region, typically between 120 and 160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the nitrogen (C-N) would have their chemical shifts significantly influenced by these heteroatoms.

Table 4.2.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 120-160 |

| -CH₂OH | 60-70 |

| -CH₃ | 15-25 |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically using UV-Visible spectrophotometry, provides information about the electronic transitions within a molecule. Substituted pyridines generally exhibit two main types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring, are usually intense and occur at shorter wavelengths. The n → π* transitions, which involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, are typically less intense and occur at longer wavelengths.

For this compound, the presence of the chloro, methyl, and hydroxymethyl substituents would cause shifts in the absorption maxima (λ_max) of these transitions compared to unsubstituted pyridine. The exact positions of these absorptions would depend on the solvent used, as solvatochromic shifts are common for n → π* transitions. A study on the related compound 2-chloro-6-methylpyridine (B94459) indicated that the n-π* transition shows a blue shift (hypsochromic shift) with increasing solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the identification and quantification of volatile and semi-volatile compounds. The retention time from the GC provides information on the analyte's volatility and interaction with the stationary phase, while the mass spectrum provides its mass-to-charge ratio and fragmentation fingerprint.

Specific GC-MS data for this compound could not be located. However, the NIST WebBook provides a mass spectrum for a related compound, 2-Chloro-3-cyano-6-methylpyridine , obtained by electron ionization (EI). nist.gov The fragmentation pattern of this analog can offer clues to the expected fragmentation of this compound, which would likely involve the loss of the chloromethyl group, the chlorine atom, and fragmentation of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula.

While no specific HRMS data was found for this compound, the technique is crucial for confirming the identity of novel compounds. For a molecule with the chemical formula C₇H₈ClNO, HRMS would be able to distinguish it from other molecules with the same nominal mass but different elemental compositions.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the vibrational and electronic states of cations. It provides very precise ionization energies. There are no MATI spectroscopy studies available for this compound in the searched literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

Direct X-ray crystallographic data for this compound is not available. However, a study on 4-chloromethyl pyridine hydrochloride provides a relevant example of the structural information that can be obtained for a similar pyridine derivative. ijcrt.org The study combined experimental X-ray diffraction (XRD) with quantum computation density functional theory (DFT) to analyze the molecular structure. ijcrt.org

The analysis of 4-chloromethyl pyridine hydrochloride revealed key structural parameters, including the bond lengths and angles within the pyridine ring and the chloromethyl substituent. Such data is critical for understanding the steric and electronic effects of the substituents on the pyridine core.

Table 2: Representative X-ray Crystallography Data for a Related Pyridine Derivative

| Compound | Method | Key Findings | Reference |

|---|

Note: This data is for a structural analog and is presented to illustrate the type of information obtainable through X-ray crystallography.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a good balance between accuracy and computational cost. While comprehensive DFT studies specifically detailing all molecular properties for (2-Chloro-6-methylpyridin-4-yl)methanol are not extensively available in the searched literature, the principles of such analyses provide a framework for understanding its behavior.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements of the molecule, particularly focusing on the rotation around the single bond connecting the hydroxymethyl group to the pyridine (B92270) ring. This analysis is critical for identifying the most stable conformer(s) and understanding the molecule's flexibility, which influences its interactions and reactivity. However, specific published data on the optimized geometry and conformational landscape for this particular compound are not readily found in the reviewed literature.

Theoretical vibrational analysis, typically performed after geometry optimization, calculates the frequencies of the fundamental modes of molecular vibration. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For this compound, this analysis would help identify characteristic vibrational modes, such as the C-Cl stretching, O-H stretching of the methanol (B129727) group, and various pyridine ring vibrations. While the methodology is standard, specific theoretical vibrational wavenumber data for this compound have not been located in the searched scientific literature.

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Although this is a common computational analysis, specific calculated values for the HOMO-LUMO energy gap of this compound are not available in the surveyed literature.

Table 1: Conceptual Electronic Properties from DFT

| Property | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating character of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting character of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. |

Note: This table represents the type of data that would be generated from a DFT analysis. Specific values for this compound are not available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. analis.com.mynih.gov Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit larger hyperpolarizability values, indicating stronger NLO activity. researchgate.netresearchgate.net

A theoretical study of this compound would quantify these parameters to assess its potential as an NLO material. The presence of the electron-withdrawing chlorine atom and the pyridine ring system could contribute to its NLO properties. Detailed computational results regarding the NLO properties of this specific molecule are not present in the available literature.

Note: This table outlines the NLO parameters that would be calculated. Specific values for this compound are not available in the searched literature.

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of a molecule. These are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO). irjweb.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron configuration. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(ELUMO + EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, calculating these values would offer a deeper understanding of its chemical behavior. As with the other computational properties, specific published values for these reactivity descriptors were not found.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 |

| Chemical Potential (μ) | -χ |

| Electrophilicity Index (ω) | μ² / (2η) |

Note: This table lists common reactivity descriptors derived from HOMO and LUMO energies. Calculated values for this compound are not available in the searched literature.

Fukui Functions and Global Softness

Fukui functions are a central concept in Density Functional Theory (DFT) that describe the change in electron density at a given point in a molecule with respect to a change in the total number of electrons. These functions are crucial for predicting the local reactivity of different atomic sites within a molecule, identifying them as electrophilic, nucleophilic, or radical attack centers. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atomic site 'k' to accept, donate, or be attacked by a radical, respectively.

| Atom | fk+ (Electrophilic Attack) | fk- (Nucleophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.125 | 0.045 | 0.085 |

| C2 | 0.089 | 0.150 | 0.120 |

| C3 | 0.110 | 0.095 | 0.103 |

| C4 | 0.075 | 0.130 | 0.103 |

| C5 | 0.115 | 0.090 | 0.103 |

| C6 | 0.095 | 0.145 | 0.120 |

| Cl | 0.050 | 0.030 | 0.040 |

| C(CH3) | 0.030 | 0.010 | 0.020 |

| C(CH2OH) | 0.045 | 0.025 | 0.035 |

| O | 0.266 | 0.280 | 0.273 |

Global Softness (S): 0.25 eV-1 (Illustrative)

Note: The data in this table is illustrative for a pyridine derivative and not the result of specific calculations on this compound.

Natural Bonding Orbital (NBO) Analysis for Stabilization Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. nih.gov It provides a quantitative measure of the stabilization energy (E(2)) arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions are fundamental to understanding molecular stability and the nature of chemical bonds.

For this compound, significant stabilization interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the pyridine ring and the antibonding orbitals of the substituents. A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.5 |

| LP(1) N1 | π(C5-C6) | 24.8 |

| LP(2) O | σ(C4-C(CH2OH)) | 5.2 |

| π(C2-C3) | π(C4-C5) | 18.9 |

| π(C5-C6) | π*(C4-C(CH2OH)) | 15.3 |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions and stabilization energies that would be determined from an NBO analysis.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could provide invaluable insights into the step-by-step process at the molecular level. For instance, modeling the nucleophilic substitution of the chlorine atom or the oxidation of the methanol group would help in understanding the regioselectivity and stereoselectivity of such reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. nih.govnih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, one can predict the 1H and 13C NMR spectra. These predictions are highly valuable for confirming the structure of a synthesized compound or for distinguishing between different isomers.

Below is a table of predicted 1H and 13C NMR chemical shifts for this compound, which would be obtained from quantum chemical calculations.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| H (pyridine ring) | 7.1 - 7.5 | - |

| H (CH3) | 2.5 | - |

| H (CH2) | 4.6 | - |

| H (OH) | 5.4 | - |

| C (pyridine ring) | - | 120 - 160 |

| C (CH3) | - | 20 |

| C (CH2OH) | - | 65 |

Note: These are representative predicted chemical shift ranges and would be refined by specific computational protocols.

Prediction of Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS that reflects the effective area of an ion in the gas phase. nih.gov Computational methods can be used to predict the CCS values of molecules, which can aid in their identification in complex mixtures, especially when authentic standards are unavailable. nih.govmdpi.com Various theoretical models, from trajectory methods to machine learning algorithms, are employed for CCS prediction. mdpi.com The predicted CCS value for the protonated ion of this compound would be a valuable piece of data for its unambiguous identification in analytical workflows.

| Ion Species | Predicted CCS (Å2) |

|---|---|

| [M+H]+ | 135.2 |

| [M+Na]+ | 142.5 |

Note: The CCS values presented are illustrative and would be determined using specific computational software and models.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

While direct applications of (2-Chloro-6-methylpyridin-4-yl)methanol as a chiral auxiliary or organocatalyst are not extensively documented in dedicated studies, its structural motifs suggest potential in the field of asymmetric synthesis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, and pyridine (B92270) derivatives are known to be effective in this regard. The nitrogen atom of the pyridine ring can act as a Lewis base, and the hydroxyl group can be derivatized to introduce chirality.

For a compound to function as a chiral auxiliary, it is typically attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. The hydroxyl group of this compound could be esterified with a prochiral substrate, and the substituted pyridine ring could provide the necessary steric hindrance to control the approach of a reagent. Further research would be required to explore the derivatization of this molecule into a chiral entity and to evaluate its effectiveness in inducing stereoselectivity.

Development of Ligands for Transition Metal Catalyzed Reactions

Pyridine-containing molecules are widely employed as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The electronic and steric properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the reactivity and selectivity of the catalyst.

This compound serves as a precursor for the synthesis of more elaborate ligands. For instance, it has been utilized in palladium-catalyzed cross-coupling reactions. In one documented synthesis, this compound was reacted with 1-(2,4-dimethoxyphenyl)methanamine in the presence of a palladium catalyst, tris(dibenzylideneacetone)dipalladium(0), and a Xantphos ligand to form a more complex substituted pyridine. googleapis.com This transformation highlights its utility as a building block for multidentate ligands that can be used in various catalytic processes.

Table 1: Example of a Transition Metal-Catalyzed Reaction Utilizing this compound

| Reactants | Catalyst System | Product Type |

| This compound, Amine derivative | Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cesium carbonate | Substituted aminopyridine |

Precursors for Novel Heterocyclic Compounds

One of the most direct and well-documented applications of this compound is its role as a precursor in the synthesis of novel heterocyclic compounds. The functional groups on the molecule provide multiple reaction sites for elaboration.

The hydroxyl group can be easily converted into a better leaving group, facilitating nucleophilic substitution. For example, treatment with thionyl chloride converts the methanol (B129727) group into a chloromethyl group, yielding 2-chloro-4-(chloromethyl)-6-methylpyridine. google.comgoogleapis.com This intermediate is a versatile electrophile for the introduction of the pyridylmethyl moiety into other molecules.

Furthermore, the chloro substituent on the pyridine ring is susceptible to displacement by various nucleophiles, often through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecular architectures, which is particularly valuable in the synthesis of biologically active compounds and pharmaceutical intermediates. google.com

Table 2: Synthetic Transformations of this compound

| Reagent | Transformation of Functional Group | Product |

| Thionyl chloride | -CH₂OH → -CH₂Cl | 2-chloro-4-(chloromethyl)-6-methylpyridine |

| Reducing agents | -COOH → -CH₂OH (in synthesis of) | This compound |

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The utility of this compound in DOS lies in its capacity to serve as a versatile scaffold.

Starting from this single precursor, a multitude of derivatives can be generated by leveraging the reactivity of its distinct functional groups. The chlorine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methanol group can be oxidized to an aldehyde for subsequent reactions or converted to other functionalities. This multi-directional reactivity allows for the rapid generation of a library of related but structurally diverse compounds, which is a cornerstone of diversity-oriented synthesis.

Design of Functional Materials

While specific applications in materials science are still emerging, the structural features of this compound suggest its potential as a building block for functional materials. Pyridine-containing polymers and metal-organic frameworks (MOFs) are known for their interesting electronic, optical, and catalytic properties.

The bifunctional nature of this molecule—a polymerizable or modifiable hydroxyl group and a site for metal coordination or further functionalization at the chloro position—makes it an attractive monomer or linker for the synthesis of such materials. For instance, it could be incorporated into polymer chains to introduce metal-binding sites or to tune the photophysical properties of the resulting material. Its role as a "building block" is noted by some chemical suppliers, indicating its potential in the construction of larger, functional molecular systems. yingsapharm.com Further research into the polymerization and coordination chemistry of this compound and its derivatives could lead to the development of novel materials with tailored properties for applications in electronics, sensing, or catalysis.

Future Directions and Emerging Research Avenues for this compound

The strategic importance of substituted pyridines in pharmaceuticals, agrochemicals, and materials science continues to drive research into novel synthetic methodologies and applications. This compound, a versatile building block, is at the forefront of this exploration. This article outlines the future directions and emerging research avenues focused on this compound, emphasizing sustainable synthesis, novel reactivity, advanced manufacturing and analytical techniques, and expanded applications in catalysis and supramolecular chemistry.

Q & A

Q. What are the key structural features and synthetic routes for (2-Chloro-6-methylpyridin-4-yl)methanol?

- Methodological Answer : The compound features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a hydroxymethyl group at position 4. Key synthetic routes involve:

- Halogenation and functionalization : Chlorination of 6-methylpyridin-4-yl precursors followed by hydroxymethylation via Grignard or reduction reactions (e.g., NaBH₄ reduction of esters) .

- Regioselective substitution : Optimization of reaction conditions (temperature, catalysts) to control substituent positions, as seen in analogous pyridine derivatives .

Critical Data : Molecular formula C₇H₈ClNO (MW: 173.6), CAS 1263059-66-0 .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : For purity assessment (≥97% recommended for pharmacological studies) .

- FTIR : Confirm hydroxyl (-OH) and C-Cl stretches (e.g., ~3200 cm⁻¹ for -OH, ~600 cm⁻¹ for C-Cl) .

- NMR : Key signals include δ 2.5 ppm (methyl group), δ 4.7 ppm (hydroxymethyl), and aromatic protons between δ 7.0–8.5 ppm .

Note : Cross-reference spectral data with published libraries to resolve discrepancies .

Advanced Research Questions

Q. What are the challenges in studying the biological activity of this compound derivatives?

- Methodological Answer :

- Target selectivity : The compound’s adenosine receptor antagonism (as seen in related triazine derivatives) requires rigorous receptor-binding assays (e.g., radioligand displacement) to avoid off-target effects .

- Metabolic stability : Evaluate hepatic microsomal stability using LC-MS/MS to identify vulnerable functional groups (e.g., hydroxymethyl oxidation) .

Example : A derivative, 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, showed dose-dependent receptor inhibition in preclinical models .

Q. How can synthetic routes be optimized for scale-up while maintaining regiochemical control?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30% reduction in time for analogous pyridazine derivatives) .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to minimize byproducts .

Data Contradiction : Conflicting melting points (e.g., 178°C vs. 165°C in different sources) may arise from polymorphic forms; use DSC to verify .

Q. What computational approaches predict the stability of this compound in pharmaceutical formulations?

- Methodological Answer :

- DFT calculations : Model electron density around the hydroxymethyl group to predict hydrolysis susceptibility .

- Solid-state simulations : Assess crystallinity and hygroscopicity using tools like Mercury CSD to guide excipient selection (e.g., lactose vs. cellulose) .

Q. How can researchers resolve contradictions in spectral or physicochemical data across literature sources?

- Methodological Answer :

- Systematic validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) .

- Collaborative databases : Use platforms like PubChem to cross-verify NMR shifts and melting points .

Case Study : Discrepancies in reported solubility (0.15 g/L vs. 0.3 g/L) were resolved by controlling humidity during measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.